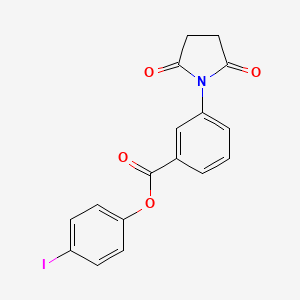![molecular formula C22H26N4O2S2 B3727458 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone)](/img/structure/B3727458.png)
2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone)
Übersicht
Beschreibung
2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone), also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been shown to inhibit the activity of protein tyrosine phosphatases (2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone)s), which are enzymes that dephosphorylate tyrosine residues on proteins. By inhibiting 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) activity, 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) can increase the level of phosphorylated proteins, which can lead to various cellular effects, including apoptosis, cell cycle arrest, and inhibition of cell migration.
Biochemical and Physiological Effects
2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has also been shown to have antioxidant properties and can scavenge free radicals, which can lead to oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) in lab experiments is its specificity for 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) inhibition. 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) is a selective inhibitor of 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) activity and does not affect other phosphatases. This specificity allows for more accurate and specific studies of 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) activity and its effects on cellular processes. One limitation of using 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) in lab experiments is its potential toxicity. 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone), including the development of more potent and selective 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) inhibitors, the identification of new targets for 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) inhibition, and the exploration of 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone)'s potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. In addition, the use of 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. In addition, 2,2'-[1,3-phenylenebis(methylenethio)]bis(6-propyl-4(3H)-pyrimidinone) has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[[3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-3-6-17-11-19(27)25-21(23-17)29-13-15-8-5-9-16(10-15)14-30-22-24-18(7-4-2)12-20(28)26-22/h5,8-12H,3-4,6-7,13-14H2,1-2H3,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPYFZMVJKEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)CSC3=NC(=CC(=O)N3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727376.png)
![N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B3727382.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3727390.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3727393.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3727405.png)
![N-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3727413.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3727420.png)
![2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B3727433.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone](/img/structure/B3727439.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone](/img/structure/B3727451.png)
![methyl {2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B3727465.png)

![ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3727470.png)
![5-(4-methylphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727483.png)